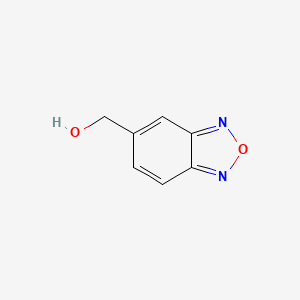

2,1,3-Benzoxadiazol-5-ylmethanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,1,3-benzoxadiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIHJRXNWRCVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379965 | |

| Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59660-56-9 | |

| Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Advanced Synthetic Methodologies

Direct Synthesis Approaches for 2,1,3-Benzoxadiazol-5-ylmethanol

Direct synthesis focuses on creating the hydroxymethyl group at the C5 position of the pre-formed benzoxadiazole ring.

A common and effective strategy for installing the hydroxymethyl group is through the halogenation of a methyl group at the C5 position, followed by nucleophilic substitution and hydrolysis. This multi-step pathway begins with 5-methyl-2,1,3-benzoxadiazole. The benzylic methyl group can be selectively halogenated, typically brominated using N-bromosuccinimide (NBS) with a radical initiator, to yield 5-(bromomethyl)-2,1,3-benzoxadiazole.

This halomethyl intermediate is a versatile electrophile. It can undergo nucleophilic substitution with an acetate salt, such as sodium acetate, to form the corresponding acetate ester. The final step is the hydrolysis of this ester under either acidic or basic conditions to yield the target alcohol, this compound. A similar pathway has been demonstrated in the synthesis of 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, where a chloromethyl intermediate is converted to a methyl acetate derivative which is then hydrolyzed. rrpharmacology.ru

| Step | Starting Material | Reagents | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 | 5-methyl-2,1,3-benzoxadiazole | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 5-(bromomethyl)-2,1,3-benzoxadiazole | Benzylic Bromination |

| 2 | 5-(bromomethyl)-2,1,3-benzoxadiazole | Sodium Acetate (NaOAc) | 2,1,3-benzoxadiazol-5-ylmethyl acetate | Nucleophilic Substitution |

| 3 | 2,1,3-benzoxadiazol-5-ylmethyl acetate | Base (e.g., NaOH) or Acid (e.g., HCl) | This compound | Hydrolysis |

An alternative approach involves the reduction of an oxidized functional group at the C5 position, such as a carboxylic acid or its derivatives. The starting material for this route, 2,1,3-benzoxadiazole-5-carboxylic acid, can be prepared through various oxidation methods from 5-methyl-2,1,3-benzoxadiazole.

The direct reduction of the carboxylic acid to the primary alcohol can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). To avoid the use of such a strong reductant, the carboxylic acid can first be converted into a more reactive derivative. For example, reaction with thionyl chloride (SOCl2) or oxalyl chloride would yield 2,1,3-benzoxadiazole-5-carbonyl chloride. This acyl chloride or the corresponding ester (formed by Fischer esterification) can then be reduced under milder conditions using sodium borohydride (NaBH4).

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| 2,1,3-benzoxadiazole-5-carboxylic acid | 1. LiAlH4 2. H2O workup | This compound | Direct reduction, high reactivity. |

| 2,1,3-benzoxadiazole-5-carboxylic acid methyl ester | 1. LiAlH4 or NaBH4 2. H2O workup | This compound | Two-step process from acid, milder options available. |

Synthesis of Novel Benzoxadiazole-Containing Molecular Architectures

The 2,1,3-benzoxadiazole moiety is a valuable building block in materials science and medicinal chemistry. Advanced synthetic methods are used to construct the core and introduce diverse functionalities.

A well-established method for constructing the 2,1,3-benzoxadiazole core starts with the cyclization of a substituted 2-nitroaniline. nih.govfrontiersin.org This reaction is often performed using sodium hypochlorite in a basic medium, with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the aqueous and organic phases. nih.govfrontiersin.org This typically yields the 2,1,3-benzoxadiazole-1-oxide (also known as benzofuroxan). nih.govfrontiersin.org The subsequent step is the deoxygenation of the N-oxide. This reduction can be efficiently carried out using triphenylphosphine (PPh3) in a solvent like toluene under reflux, providing the 2,1,3-benzoxadiazole core in good yield. nih.govfrontiersin.org

Once the core is formed, it can be functionalized. For instance, electrophilic aromatic substitution, such as bromination, can introduce functional handles for further reactions. The electron-deficient nature of the ring directs bromination to the 4 and 7 positions. nih.gov

Direct C-H functionalization offers a more atom-economical approach to modifying the benzoxadiazole ring. While methods for functionalizing the analogous 2,1,3-benzothiadiazole (B189464) (BTD) are more extensively documented, the principles can be applied to benzoxadiazole due to their structural and electronic similarities. nih.gov

Iridium-catalyzed C–H borylation has emerged as a powerful tool for the regioselective functionalization of such heterocyclic systems. nih.govnih.gov This method allows for the direct conversion of a C-H bond to a C-B bond, typically yielding a boronic acid pinacol ester (Bpin). For the BTD core, this reaction shows a strong preference for the C5 position. nih.govnih.gov This regioselectivity is attributed to the electronic effects of the heterocyclic ring. The resulting 5-borylated benzoxadiazole is a versatile intermediate that can be used in a wide range of subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other organic fragments at the C5 position. nih.govnih.govbris.ac.uk

| Reaction | Catalyst System | Boron Source | Key Outcome |

|---|---|---|---|

| C-H Borylation | [Ir(OMe)COD]2 / ligand (e.g., Me4Phen) | Bis(pinacolato)diboron (B2pin2) | Regioselective formation of a C-B bond at the C5 position. |

To build complex molecular architectures, advanced cross-coupling reactions are indispensable.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. libretexts.orgwikipedia.org This reaction is highly versatile for forming carbon-carbon bonds. A halogenated benzoxadiazole, such as 5-bromo-2,1,3-benzoxadiazole, can serve as the electrophilic partner. Reaction with a suitable organostannane (R-SnBu3) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) would lead to the formation of a C-C bond at the C5 position, yielding a 5-substituted-2,1,3-benzoxadiazole. libretexts.orgwikipedia.org The reaction tolerates a wide variety of functional groups, although a key drawback is the toxicity of the tin reagents. organic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and reliable method for forming 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.gov This reaction is catalyzed by a copper(I) species. nih.gov To incorporate a benzoxadiazole moiety into a larger structure via a triazole linker, one could start with either an azide-functionalized benzoxadiazole (e.g., 5-azido-2,1,3-benzoxadiazole) and react it with a terminal alkyne, or an alkyne-functionalized benzoxadiazole (e.g., 5-ethynyl-2,1,3-benzoxadiazole) and react it with an organic azide. jetir.org The reaction proceeds under mild conditions, often in aqueous solvents, and gives excellent yields of the desired triazole product, making it a powerful tool for molecular construction. jetir.org

Investigation of Chemo- and Regioselectivity in Synthetic Routes

The strategic construction of this compound can be approached through several synthetic paradigms, each presenting unique challenges and opportunities for controlling selectivity. These routes primarily include the de novo construction of the benzoxadiazole ring from a pre-functionalized benzene precursor, the direct functionalization of the pre-formed 2,1,3-benzoxadiazole scaffold, and the modification of a substituent at the 5-position.

De Novo Synthesis via Cyclization of Substituted o-Nitroanilines

A common and versatile method for the synthesis of 2,1,3-benzoxadiazoles is the reductive cyclization of o-nitroanilines. In the context of synthesizing this compound, a suitable precursor would be 4-amino-3-nitrobenzyl alcohol or a protected analogue. The key step in this approach is the intramolecular cyclization, which can be initiated by various reducing agents.

The regioselectivity of this cyclization is a critical consideration. The formation of the oxadiazole ring from a substituted o-nitroaniline can theoretically lead to two different regioisomers. The electronic nature of the substituent at the 4-position (the benzyl alcohol or a protected form) can influence the electron density on the adjacent amino group and the nitro group, thereby directing the cyclization. For instance, the synthesis of 2,1,3-benzoxadiazole itself often starts from 2-nitroaniline, which upon treatment with sodium hypochlorite undergoes cyclization to form the N-oxide, followed by reduction. frontiersin.org

Table 1: Regioselectivity in the Cyclization of a Hypothetical 4-Substituted-2-nitroaniline

| Substituent (R) at C4 | Predicted Major Isomer | Rationale |

| -CH₂OH | 5-(Hydroxymethyl)-2,1,3-benzoxadiazole | The electron-donating nature of the hydroxymethyl group (via hyperconjugation) may influence the nucleophilicity of the adjacent amino group. |

| -CH₂O-Protecting Group | 5-(Protected hydroxymethyl)-2,1,3-benzoxadiazole | The steric and electronic properties of the protecting group can impact the regiochemical outcome. |

It is important to note that while the electronic directing effects play a role, the specific reaction conditions, including the choice of cyclizing agent and solvent, can also significantly impact the observed regioselectivity.

Regioselective Functionalization of 2,1,3-Benzoxadiazole

An alternative strategy involves the introduction of a hydroxymethyl group, or a precursor, onto the pre-formed 2,1,3-benzoxadiazole ring. This approach hinges on the ability to control the regioselectivity of an electrophilic or nucleophilic substitution reaction. The 2,1,3-benzoxadiazole ring is generally considered electron-deficient, which deactivates the benzene ring towards electrophilic aromatic substitution. nih.gov

When an electrophilic substitution is forced, the directing effect of the fused oxadiazole ring becomes paramount. Theoretical studies and experimental observations on related electron-deficient heterocyclic systems, such as 2,1,3-benzothiadiazole, suggest that electrophilic attack is most likely to occur at the 4- and 7-positions due to the electronic deactivation at the 5- and 6-positions. nih.gov Therefore, direct electrophilic formylation or a related reaction to introduce a functional handle at the 5-position is expected to be challenging and may lead to a mixture of isomers with low yields of the desired product.

More advanced C-H functionalization techniques could offer a more regioselective route. For instance, iridium-catalyzed C-H borylation has been shown to be highly regioselective in the functionalization of 2,1,3-benzothiadiazole, favoring the 5-position. nih.gov A similar strategy, if applicable to the oxadiazole analogue, could provide a highly regioselective pathway to a 5-borylated intermediate, which could then be converted to the hydroxymethyl group.

Table 2: Predicted Regioselectivity of Direct Functionalization of 2,1,3-Benzoxadiazole

| Reaction Type | Reagents | Predicted Major Product(s) |

| Electrophilic Aromatic Substitution (e.g., Friedel-Crafts) | Lewis Acid, Electrophile | Mixture of 4- and 7-substituted products |

| Directed ortho-Metalation | Strong Base, Directing Group | Dependent on directing group placement |

| Transition Metal-Catalyzed C-H Functionalization | e.g., Ir-catalyst, B₂pin₂ | Potentially 5-borylated product |

Chemoselective Modification of a 5-Substituted 2,1,3-Benzoxadiazole

A third approach involves the synthesis of a 2,1,3-benzoxadiazole derivative with a substituent at the 5-position that can be chemoselectively converted to a hydroxymethyl group. For example, the reduction of 2,1,3-benzoxadiazole-5-carbaldehyde or the corresponding carboxylic acid or ester would yield the desired alcohol.

The primary challenge in this route is achieving chemoselectivity. The reducing agent must selectively reduce the carbonyl or carboxyl group without affecting the oxadiazole ring, which can be susceptible to reduction under certain conditions.

Table 3: Chemoselectivity in the Reduction of 5-Substituted 2,1,3-Benzoxadiazole Derivatives

| Starting Material | Reducing Agent | Potential Side Reactions |

| 2,1,3-Benzoxadiazole-5-carbaldehyde | NaBH₄ | Generally chemoselective for the aldehyde. |

| 2,1,3-Benzoxadiazole-5-carboxylic acid | LiAlH₄ | Potential for over-reduction or ring opening. |

| Methyl 2,1,3-benzoxadiazole-5-carboxylate | DIBAL-H | Can be controlled to yield the aldehyde or alcohol. |

The choice of reducing agent is critical. Mild reducing agents like sodium borohydride are generally chemoselective for aldehydes and ketones over esters and are less likely to reduce the heterocyclic ring. More powerful reducing agents like lithium aluminum hydride, while effective for reducing carboxylic acids and esters, may lead to undesired side reactions involving the benzoxadiazole nucleus.

Advanced Structural Characterization

Single-Crystal X-ray Diffraction Analysis

Molecular Conformation and Intramolecular Interactions

The molecular structure of 2,1,3-Benzoxadiazol-5-ylmethanol consists of a planar 2,1,3-benzoxadiazole core with a methanol (B129727) group substituted at the 5-position. The planarity of the bicyclic benzoxadiazole ring system is a characteristic feature. Studies on similar benzodioxole and benzoxadiazole derivatives show that the fused ring systems are generally planar. hmdb.caijcmas.com For instance, in (Z)-methyl 3-(benzo[d] mdpi.commatrix-fine-chemicals.comdioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate, the benzodioxole moiety is planar. ijcmas.com

The bond lengths and angles within the 2,1,3-benzoxadiazole ring are expected to be consistent with its aromatic and heterocyclic nature. The internal angles of the five-membered oxadiazole ring will deviate from a perfect pentagon due to the presence of different heteroatoms. The exocyclic C-C and C-O bonds of the methanol substituent will exhibit standard single bond lengths. The dihedral angle between the plane of the benzoxadiazole ring and the C-O bond of the methanol group will be a key conformational parameter.

Table 1: Expected Bond Parameters for this compound (based on related structures)

| Parameter | Expected Value/Range |

|---|---|

| Benzoxadiazole ring | Planar |

| Dihedral angle (ring-substituent) | Variable, influences packing |

| C-O (methanol) bond length | ~1.43 Å |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is anticipated to be governed by a network of intermolecular interactions. The presence of the hydroxyl group is expected to lead to the formation of strong O-H···N or O-H···O hydrogen bonds, which would be a dominant feature in the crystal packing, potentially forming chains or dimeric motifs. nih.gov

Polymorphism and Solid-State Structural Diversity

The phenomenon of polymorphism, the ability of a compound to exist in more than one crystalline form, is well-documented for derivatives of 2,1,3-benzoxadiazole. mdpi.com Different polymorphic forms can arise from variations in molecular conformation, such as the orientation of substituents, and differences in intermolecular interactions, leading to distinct crystal packing arrangements. mdpi.combldpharm.comnih.gov

For this compound, the flexibility of the hydroxymethyl group could allow for different conformations, which, combined with the potential for various hydrogen bonding networks, makes the existence of polymorphs a distinct possibility. Each polymorph would exhibit unique physical properties. The isolation of two conformational polymorphs of a substituted 2,1,3-benzoxadiazole compound highlights how subtle changes in non-covalent interactions can lead to different crystalline forms. mdpi.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide further detailed information about the structure and bonding within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published NMR dataset for this compound is not available, the expected chemical shifts can be inferred from data on related structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxadiazole ring, the methylene (B1212753) protons (-CH₂-), and the hydroxyl proton (-OH). The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing their coupling relationships. The methylene protons would likely appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, in the range of 4.5-5.0 ppm. The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The aromatic carbons of the benzoxadiazole ring will resonate in the range of 110-160 ppm. The carbon of the methylene group is expected to appear around 60-65 ppm.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. For instance, an HSQC spectrum would correlate the signals of the methylene protons to their directly attached carbon atom. HMBC would show correlations between protons and carbons separated by two or three bonds, confirming the attachment of the hydroxymethyl group to the benzoxadiazole core.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H) | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.5 | d, dd, s | Specific shifts and coupling constants depend on substitution pattern. |

| ¹H (-CH₂-) | 4.5 - 5.0 | s or d | |

| ¹H (-OH) | Variable | s (broad) | |

| ¹³C (Aromatic) | 110 - 160 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Analysis of the parent 2,1,3-benzoxadiazole and its derivatives provides a basis for these assignments. frontiersin.orgnih.gov

A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the benzoxadiazole ring are expected in the 1500-1650 cm⁻¹ region. The C-O stretching vibration of the primary alcohol will likely be observed in the 1000-1100 cm⁻¹ range. The N-O stretching vibration, characteristic of the oxadiazole ring, typically appears in the 1300-1400 cm⁻¹ region.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200-3600 | O-H stretch (broad) | Hydroxyl |

| 3000-3100 | C-H stretch | Aromatic |

| 1500-1650 | C=N, C=C stretch | Benzoxadiazole ring |

| 1300-1400 | N-O stretch | Oxadiazole ring |

Mass Spectrometry (MS, ESI-MS, LC-MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for detailed structural analysis.

In mass spectrometry, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak for the parent 2,1,3-benzoxadiazole has been calculated at an m/z of 120.0. frontiersin.org For this compound, the addition of a hydroxymethyl group (-CH₂OH) would increase the expected molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. While specific data for this compound is not detailed in the available literature, fragmentation pathways can be inferred from studies on related heterocyclic structures like 1,2,3-thiadiazoles and 1,3,4-oxadiazoles. researchgate.netcore.ac.uknih.gov Common fragmentation patterns include the cleavage of bonds adjacent to functional groups and the fragmentation of the heterocyclic ring itself. libretexts.org For this compound, expected fragmentation would likely involve the loss of the hydroxyl group (-OH), the entire methanol group (-CH₂OH), or cleavage of the benzoxadiazole ring.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it suitable for analyzing complex mixtures and purifying compounds. researchgate.net

Table 1: Anticipated Mass Spectrometry Data for this compound

| Analytical Technique | Expected Observation | Significance |

| Mass Spectrometry (MS) | Determination of the molecular ion peak. | Confirms molecular weight and elemental formula. |

| ESI-MS/MS | Fragmentation pattern showing loss of substituents and ring cleavage. nih.gov | Elucidates the connectivity of atoms within the molecule. |

| LC-MS | Separation from impurities followed by mass analysis. researchgate.net | Assesses purity and confirms the identity of the compound in a mixture. |

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides insight into the vibrational modes of a molecule, offering a structural fingerprint. ufop.br It is complementary to infrared (IR) spectroscopy. Studies on related 2,1,3-benzoxadiazole derivatives have utilized IR spectroscopy to identify key functional groups. frontiersin.orgnih.gov

Table 2: Predicted Raman Spectroscopy Peaks for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Benzoxadiazole Ring |

| Aromatic Ring Stretch | 1400 - 1600 | Benzoxadiazole Ring |

| C-O Stretch | 1000 - 1260 | Alcohol |

| O-H Stretch | 3200 - 3600 | Alcohol |

| N-O Stretch | 1300 - 1500 | Oxadiazole Ring |

Thermal Analysis Methodologies

Thermal analysis techniques are crucial for determining the stability, melting point, and decomposition characteristics of chemical compounds under controlled heating.

Thermogravimetric Analysis (TGA) and Degradation Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.

A study on fluorophores containing a 2,1,3-benzoxadiazole unit showed that these compounds undergo a multi-stage degradation process. frontiersin.orgufop.brnih.gov An initial decomposition temperature was noted around 220°C, with a maximum degradation rate occurring at approximately 300°C. frontiersin.orgufop.br Similarly, studies on other heterocyclic compounds like benzotriazolium perrhenate (B82622) also reveal multi-stage decomposition profiles. nih.gov For this compound, a TGA curve would indicate the temperatures at which the compound begins to decompose and the percentage of mass lost at each stage. This data is vital for understanding the material's thermal limits.

Table 3: TGA Findings for Structurally Related Benzoxadiazole Derivatives

| Parameter | Observation | Reference |

| Initial Decomposition Temperature | ~220°C | frontiersin.orgufop.br |

| Temperature of Maximum Degradation Rate | ~300°C | frontiersin.orgufop.br |

| Decomposition Profile | Multi-stage mass loss | frontiersin.orgnih.gov |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govuoa.gr It is used to detect thermal transitions such as melting, crystallization, and decomposition.

For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point. Exothermic peaks may also be observed, which typically correspond to decomposition processes. researchgate.netresearchgate.net For instance, the decomposition of benzotriazolium perrhenate shows a strong exothermic event in its DSC curve. nih.gov This information is critical for characterizing the material's physical and thermal properties.

Table 4: Expected Thermal Events in a DSC Thermogram of this compound

| Thermal Event | Peak Type | Significance |

| Melting | Endothermic | Determination of melting point and purity. |

| Crystallization | Exothermic | Indicates a transition from an amorphous to a crystalline state. |

| Decomposition | Exothermic | Characterizes thermal instability and decomposition pathway. nih.gov |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique similar to DSC where the temperature difference between a sample and an inert reference is measured as they are subjected to the same heating program. wikipedia.orgyoutube.com DTA curves provide information on various transformations, including melting, crystallization, and decomposition. wikipedia.orgyoutube.com

A DTA curve for this compound would serve as a "fingerprint" for identification purposes. wikipedia.org It would display endothermic peaks for phase transitions like melting and exothermic peaks for chemical reactions like oxidation or decomposition. youtube.com The shape and position of these peaks are dependent on the heating rate, and by varying this rate, kinetic parameters of the reactions can be determined. nist.gov DTA is a valuable tool used across various industries, including pharmaceuticals and materials science, for characterizing thermal behavior. wikipedia.org

Table 5: Information Derived from Differential Thermal Analysis (DTA)

| Application | Type of Information Obtained |

| Material Identification | Characteristic thermal "fingerprint". wikipedia.org |

| Phase Transitions | Detection of melting (endotherm) and crystallization (exotherm). |

| Thermal Stability | Identification of decomposition temperatures (exotherm). |

| Reaction Kinetics | Study of reaction rates by varying the heating rate. nist.gov |

Spectroscopic and Photophysical Properties

Electronic Absorption Characteristics

The electronic absorption properties of 2,1,3-benzoxadiazole derivatives are dictated by the electronic transitions within their conjugated π-systems.

Derivatives containing the 2,1,3-benzoxadiazole core typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum. researchgate.net These absorption maxima are generally attributed to π-π* electronic transitions within the extended conjugated system of the molecule. researchgate.netfrontiersin.org For a series of D-π-A-π-D (Donor-π bridge-Acceptor-π bridge-Donor) fluorophores incorporating a central 2,1,3-benzoxadiazole unit, the absorption maxima in chloroform solution were observed at approximately 419 nm. frontiersin.org Other related derivatives have shown absorption in a similar range of 426–437 nm. researchgate.net This absorption profile is characteristic of the benzoxadiazole heterocycle when incorporated into a larger conjugated framework. frontiersin.org

The intensity of the light absorption is quantified by the molar absorption coefficient (ε). 2,1,3-Benzoxadiazole derivatives are known to possess high molar absorption coefficients, indicating they are efficient absorbers of light. frontiersin.org For instance, a series of 4,7-bis(phenylethynyl) substituted benzoxadiazole compounds exhibited molar absorption coefficients in the range of 2.7 × 10⁴ to 4.2 × 10⁴ L mol⁻¹ cm⁻¹. nih.gov Such high values are typical for molecules with extended π-conjugation and strong electronic transitions. frontiersin.org

Fluorescence and Luminescence Studies

The 2,1,3-benzoxadiazole moiety is a powerful fluorophore, and its derivatives often display bright fluorescence with properties that can be tuned through chemical modification.

The efficiency of the fluorescence process is measured by the fluorescence quantum yield (ΦFL), which is the ratio of photons emitted to photons absorbed. Many 2,1,3-benzoxadiazole-based fluorophores are characterized by high quantum yields. researchgate.net Studies on specific derivatives in chloroform have reported fluorescence quantum yields ranging from 0.51 to 0.54, indicating that over 50% of the absorbed photons are re-emitted as fluorescence. nih.gov However, other series of compounds have shown more moderate efficiencies, with quantum yields between 0.27 and 0.32. researchgate.net

A significant feature of many 2,1,3-benzoxadiazole fluorophores is a large Stokes' shift, which is the difference in energy between the maxima of the absorption and emission spectra. frontiersin.orgnih.gov Large Stokes' shifts, which can range from 3,738 to 3,786 cm⁻¹ (approximately 95-107 nm), are advantageous for fluorescence applications as they minimize self-absorption and improve signal detection. frontiersin.orgresearchgate.netnih.gov

This large separation between absorption and emission is often attributed to a significant change in the molecule's electronic distribution and geometry upon excitation, a phenomenon known as intramolecular charge transfer (ICT). researchgate.netfrontiersin.org In D-π-A type structures, the 2,1,3-benzoxadiazole unit acts as the electron acceptor. Upon photoexcitation, an electron is transferred from the donor part of the molecule to the acceptor core, creating a highly polarized ICT excited state. researchgate.netfrontiersin.org This excited state has a different equilibrium geometry and a lower energy level than the initially excited state, leading to an emission that is significantly red-shifted relative to the absorption. frontiersin.org

Photophysical Data for Selected 2,1,3-Benzoxadiazole Derivatives

The following table summarizes the key photophysical properties for a series of 4,7-bis((4-(2-alkyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] researchgate.netfrontiersin.orgnih.govoxadiazole derivatives (compounds 9a-d) in chloroform solution. nih.gov

| Compound | Absorption Max (λabs) [nm] | Molar Absorptivity (ε) [10⁴ L mol⁻¹ cm⁻¹] | Emission Max (λem) [nm] | Fluorescence Quantum Yield (ΦFL) | Stokes' Shift [cm⁻¹] |

| 9a | 417 | 3.0 | 494 | 0.54 | 3738 |

| 9b | 419 | 2.7 | 498 | 0.52 | 3786 |

| 9c | 417 | 3.6 | 495 | 0.52 | 3779 |

| 9d | 419 | 4.2 | 498 | 0.51 | 3786 |

Solvent-Dependent Fluorescence (Solvatochromism)

Derivatives of 2,1,3-benzoxadiazole are known to exhibit strong solvent-dependent fluorescence emission, a phenomenon known as solvatochromism. nih.govresearchgate.netresearchgate.netnih.govfrontiersin.org This property arises from changes in the electronic distribution of the molecule in its ground and excited states as a function of the polarity of the surrounding solvent.

Studies on related 2,1,3-benzoxadiazole derivatives show a significant shift in the emission maximum towards longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. tandfonline.com For instance, a solvatochromic study of certain 2,1,3-benzoxadiazole derivatives was conducted in a range of solvents with varying polarities, including heptane, toluene, chloroform, tetrahydrofuran (THF), acetone, N,N-dimethylformamide (DMF), and acetonitrile. nih.gov This behavior is often indicative of an intramolecular charge transfer (ICT) character in the excited state, where the excited state has a larger dipole moment than the ground state and is therefore more stabilized by polar solvents. nih.govresearchgate.netnih.govfrontiersin.org The Stokes' shift, which is the difference in energy between the absorption and emission maxima, is also observed to be large in these compounds, further supporting the occurrence of an ICT state upon excitation. nih.govresearchgate.netnih.govfrontiersin.org

Table 1: Illustrative Solvent-Dependent Fluorescence Data for a 2,1,3-Benzoxadiazole Derivative

| Solvent | Emission Maximum (nm) |

|---|---|

| Heptane | 457 |

| Toluene | 474 |

| THF | 478 |

This data is for a representative 2,1,3-benzoxadiazole derivative and is intended to illustrate the expected solvatochromic trend. frontiersin.org

Fluorescence Lifetimes (e.g., monomeric and aggregated molecules)

The fluorescence lifetime of a fluorophore is a critical parameter that describes the average time it spends in the excited state before returning to the ground state. For 2,1,3-benzoxadiazole derivatives, the fluorescence decay is often complex and can be influenced by the molecular environment, including the formation of aggregates.

In solution, these compounds can exist as both individual molecules (monomers) and as self-assembled clusters (aggregates). These different species often exhibit distinct fluorescence lifetimes. Typically, the monomeric form is associated with a longer fluorescence lifetime, while the aggregated form has a shorter lifetime. nih.govresearchgate.netnih.gov This quenching of the fluorescence lifetime in the aggregated state is often attributed to non-radiative decay pathways that become more efficient upon molecular association.

For example, in chloroform solution, certain 2,1,3-benzoxadiazole derivatives have been shown to exhibit biexponential fluorescence decays, indicating the presence of at least two distinct emissive species. nih.govresearchgate.netnih.gov The longer lifetime component is assigned to the emission from the monomeric molecules, while the shorter lifetime component is attributed to the emission from aggregated molecules. nih.govresearchgate.netnih.gov

The following table provides an example of the fluorescence lifetimes observed for a 2,1,3-benzoxadiazole derivative in different solvents, highlighting the presence of both monomeric and aggregated species.

Table 2: Example Fluorescence Lifetimes and Amplitudes for a 2,1,3-Benzoxadiazole Derivative in Various Solvents

| Solvent | τ1 (ns) (Amplitude %) | τ2 (ns) (Amplitude %) |

|---|---|---|

| Heptane | 2.11 (47.76%) | 1.44 (52.24%) |

| Toluene | 3.27 (11.68%) | 1.85 (88.32%) |

| THF | 3.37 (18.80%) | 1.97 (81.20%) |

τ1 is attributed to the monomeric form, and τ2 is attributed to the aggregated form. This data is for a representative 2,1,3-benzoxadiazole derivative. frontiersin.org

Singlet Oxygen Generation Quantum Yields (for photosensitizer applications)

Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can be generated through the interaction of a photosensitizer molecule with light and ground-state molecular oxygen (³O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is a crucial parameter for assessing the potential of a compound in applications such as photodynamic therapy (PDT). nih.govnih.gov

While the 2,1,3-benzoxadiazole scaffold is primarily known for its fluorescence properties, its potential as a photosensitizer for singlet oxygen generation has not been extensively explored. The ability of a molecule to act as a photosensitizer is dependent on its ability to populate a long-lived triplet excited state upon photoexcitation, which can then transfer its energy to molecular oxygen.

Currently, there is a lack of specific data in the scientific literature regarding the singlet oxygen generation quantum yield of 2,1,3-Benzoxadiazol-5-ylmethanol or its close derivatives. Further research is required to determine the efficiency of these compounds in generating singlet oxygen and to evaluate their potential for photosensitizer applications. The development of new photosensitizers with high singlet oxygen quantum yields is an active area of research. rsc.orgrsc.org

Photochemical Pathways and Dynamics

The photochemical pathways and dynamics of a molecule describe the sequence of events that occur following the absorption of light, including energy transfer, structural changes, and chemical reactions. For fluorescent molecules like 2,1,3-benzoxadiazole derivatives, the primary photophysical process is the emission of light from the excited singlet state.

Upon absorption of a photon, the molecule is promoted to an excited singlet state. From this state, it can relax back to the ground state through several pathways:

Fluorescence: Radiative decay back to the ground state, accompanied by the emission of a photon. This is a prominent pathway for 2,1,3-benzoxadiazole derivatives. nih.govresearchgate.netnih.govfrontiersin.org

Internal Conversion: A non-radiative transition between electronic states of the same multiplicity (e.g., from a higher excited singlet state to the lowest excited singlet state).

Intersystem Crossing: A non-radiative transition between electronic states of different multiplicity (e.g., from an excited singlet state to an excited triplet state). The efficiency of this process is critical for photosensitized singlet oxygen generation.

Photochemical Reaction: The excited molecule may undergo a chemical transformation, leading to the formation of new chemical species. rsc.org

The dynamics of these processes occur on various timescales, from femtoseconds to nanoseconds. While detailed studies on the specific photochemical pathways and dynamics of this compound are not currently available, the general photophysics of the 2,1,3-benzoxadiazole core suggests that fluorescence and internal conversion are the dominant deactivation pathways in the absence of specific structural features that would promote intersystem crossing or photochemical reactivity.

Electrochemical Behavior and Electronic Properties

The electrochemical characteristics of 2,1,3-benzoxadiazole derivatives are typically investigated using a variety of voltammetric techniques to probe their redox potentials and the stability of the resulting charged species.

Redox Potentials and Electrochemical Response

The redox behavior of 2,1,3-benzoxadiazole compounds is dominated by the electron-deficient nature of the heterocyclic ring. This inherent property facilitates reduction processes.

Cyclic voltammetry is a fundamental technique for characterizing the redox behavior of electroactive species. For derivatives of 2,1,3-benzoxadiazole, CV scans typically reveal one or more reduction peaks in the cathodic potential range, corresponding to the acceptance of electrons by the molecule. The position and shape of these peaks provide information about the reduction potentials and the reversibility of the electron transfer processes. For instance, studies on related 2,1,3-benzoxadiazole systems have shown that the first reduction is often a reversible or quasi-reversible process, indicating the formation of a stable radical anion. The specific potential at which this occurs is sensitive to the nature of the substituents on the benzoxadiazole core.

Techniques such as Square Wave Voltammetry (SWV) and Differential Pulse Voltammetry (DPV) offer enhanced sensitivity compared to cyclic voltammetry and are often employed for more precise determination of redox potentials and for quantitative analysis. These methods are particularly useful for resolving overlapping electrochemical signals and for studying systems with low concentrations of the electroactive species. In the context of 2,1,3-benzoxadiazole derivatives, SWV and DPV can provide clearer insights into the reduction and oxidation processes, especially if multiple electron transfers occur at closely spaced potentials.

Chronoamperometry and bulk electrolysis are techniques used to determine the number of electrons transferred in a redox process and to generate the charged species in larger quantities for further spectroscopic characterization. By applying a constant potential and monitoring the current over time, valuable information about the reaction kinetics and mechanism can be obtained. For 2,1,3-benzoxadiazole derivatives, these methods can confirm whether the reduction or oxidation processes involve one or multiple electrons.

The primary reduction process in 2,1,3-benzoxadiazole derivatives is centered on the electron-deficient heterocyclic ring, leading to the formation of a radical anion. Further reduction at more negative potentials can also occur, often leading to irreversible processes. The oxidation of the 2,1,3-benzoxadiazole ring itself is generally difficult due to its electron-deficient character. However, the presence of electron-donating substituents can facilitate oxidation, leading to the formation of a radical cation. The hydroxymethyl group in 2,1,3-Benzoxadiazol-5-ylmethanol is a relatively weak electron-donating group, and therefore, its oxidation is expected to occur at a relatively high positive potential.

Electronic Energy Levels

The electronic energy levels, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial parameters that govern the electronic and optical properties of a molecule.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels of 2,1,3-benzoxadiazole derivatives can be estimated from electrochemical data and are often corroborated by theoretical calculations.

The onset potentials of the first oxidation and reduction peaks in the cyclic voltammogram are used to calculate the HOMO and LUMO energy levels, respectively. The following empirical equations are commonly used:

EHOMO = - (Eoxonset + 4.4) eV

ELUMO = - (Eredonset + 4.4) eV

where Eoxonset and Eredonset are the onset potentials of the first oxidation and reduction, respectively, relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard.

Theoretical calculations, typically using Density Functional Theory (DFT), provide a powerful tool to model the electronic structure and predict the HOMO and LUMO energy levels. These calculations can offer a detailed picture of the spatial distribution of these frontier orbitals. For 2,1,3-benzoxadiazole derivatives, the LUMO is generally localized on the electron-deficient benzoxadiazole ring, while the HOMO distribution can be influenced by the nature and position of the substituents. In the case of this compound, the HOMO is expected to have significant contributions from both the benzoxadiazole core and the hydroxymethyl group.

Electrochemical Band Gaps and Correlation with Optical Band Gaps

The electrochemical band gap (Egel) of a material is determined from the onset oxidation (Eox) and reduction (Ered) potentials obtained through techniques like cyclic voltammetry. It provides a measure of the energy difference between the HOMO and LUMO levels. The optical band gap (Egopt), on the other hand, is typically determined from the onset of the absorption band in the UV-Vis spectrum and corresponds to the energy of the first electronic transition.

In a study of fluorophores containing a 2,1,3-benzoxadiazole unit within a donor-π-acceptor-π-donor (D-π-A-π-D) architecture, the electrochemical band gaps were found to be in the range of 2.48–2.70 eV. frontiersin.orgpolyu.edu.hknih.govmdpi.com The corresponding optical band gaps for these compounds were determined to be between 2.64 eV and 2.67 eV. frontiersin.orgpolyu.edu.hknih.govmdpi.com A strong correlation between the electrochemical and optical band gaps was observed, indicating that the electrochemical measurements provide a reliable estimation of the electronic transition energies in these materials. frontiersin.orgpolyu.edu.hknih.govmdpi.com

For comparison, a series of small donor molecules based on the analogous 2,1,3-benzothiadiazole (B189464) core exhibited a narrower energy gap, ranging from 1.75 eV to 2.38 eV. researchgate.net This difference highlights how the heteroatom in the five-membered ring (oxygen vs. sulfur) can influence the electronic properties of the resulting compounds.

Below is a data table summarizing the electrochemical and optical band gaps for a selection of 2,1,3-benzoxadiazole derivatives.

| Compound Type | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Reference |

| 2,1,3-Benzoxadiazole D-π-A-π-D Derivatives | 2.48 - 2.70 | 2.64 - 2.67 | frontiersin.orgpolyu.edu.hknih.govmdpi.com |

| 2,1,3-Benzothiadiazole Derivatives | 1.75 - 2.38 | - | researchgate.net |

Note: The data presented is for derivatives of 2,1,3-benzoxadiazole and not for this compound itself.

Charge Transport Characteristics and Electronic Device Relevance

The charge transport characteristics of a material, specifically its ability to transport electrons and holes, are fundamental to its performance in electronic devices. The electron-withdrawing nature of the 2,1,3-benzoxadiazole unit generally imparts good electron-transporting (n-type) properties to materials incorporating this moiety.

Electrochemical studies of certain 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole-based fluorescent compounds have indicated closely spaced HOMO and LUMO energy levels, suggesting they may exhibit good electron transporting properties. polyu.edu.hk The construction of molecules with a strong electron-withdrawing core like 2,1,3-benzothiadiazole is a known strategy to enhance the electronic properties of organic materials for applications in OLEDs, OSCs, and OFETs. researchgate.netelsevierpure.com

A computational study on model compounds with an A-π-A′-π-A architecture, where A and A′ represent 2,1,3-benzochalcogenadiazoles and diketopyrrolopyrroles, predicted hole mobilities in the range of 2.50–4.91 cm²/Vs and electron mobilities in a similar range of 4.58–9.68 cm²/Vs. These findings suggest that such materials could act as potential ambipolar semiconductors, capable of transporting both holes and electrons.

The design of donor-acceptor copolymers is a common strategy to tune the electronic properties for specific device applications. For instance, copolymers incorporating a 2,1,3-benzoselenadiazole (B1677776) (a heavier analogue of benzoxadiazole) acceptor unit exhibited LUMO levels ranging from -3.08 to -2.91 eV and HOMO levels from -5.56 to -5.12 eV, making them susceptible to both electrochemical oxidation and reduction.

The table below summarizes the charge transport characteristics of some relevant compound classes.

| Compound Class | Predicted Hole Mobility (cm²/Vs) | Predicted Electron Mobility (cm²/Vs) | Key Electronic Feature | Reference |

| Diketopyrrolopyrrole-2,1,3-Benzochalcogenadiazole Copolymers (Computational) | 2.50 - 4.91 | 4.58 - 9.68 | Potential for ambipolar transport | |

| 2,1,3-Benzoxadiazole/Benzothiadiazole Fluorescent Compounds (Electrochemical) | - | - | Good electron transporting properties suggested by closely spaced HOMO/LUMO levels. | polyu.edu.hk |

| 2,1,3-Benzoselenadiazole Copolymers (Electrochemical) | - | - | Tunable HOMO/LUMO levels for charge injection and transport. |

Note: The data presented is for derivatives and analogues of 2,1,3-benzoxadiazole and not for this compound itself. Mobility values are from computational predictions.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the properties of molecules like 2,1,3-Benzoxadiazol-5-ylmethanol.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy and distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. ed.gov The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. For 2,1,3-benzoxadiazole derivatives, the HOMO is often distributed over the benzene part of the benzoxadiazole core, while the LUMO is typically delocalized across the entire π-conjugated system, particularly the electron-accepting benzoxadiazole ring. univie.ac.at The introduction of the electron-donating methanol (B129727) group at the 5-position would be expected to raise the HOMO energy level, thereby potentially reducing the HOMO-LUMO gap compared to the unsubstituted parent compound.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with a red-shift (shift to longer wavelengths) in the absorption spectrum.

Table 1: Representative Frontier Molecular Orbital Data for a Generic Benzoxadiazole Derivative

| Parameter | Typical Energy (eV) | Description |

|---|---|---|

| E_HOMO | -5.0 to -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| E_LUMO | -2.0 to -3.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| E_gap | 2.5 to 3.5 | HOMO-LUMO energy gap; indicates electronic transition energy and chemical stability. |

Note: This table is illustrative and based on data for various benzoxadiazole derivatives. Specific values for this compound would require dedicated DFT calculations.

Simulated Spectroscopic Data (e.g., emission spectra prediction)

DFT and its time-dependent extension (TD-DFT) are used to simulate spectroscopic data. By calculating the energy difference between the optimized excited state (S₁) geometry and the ground state (S₀), the emission wavelength (fluorescence) can be predicted. univie.ac.attau.ac.il Studies on similar fluorophores show that the simulated emission spectra are generally in good agreement with experimental results. These calculations can also model the effect of different solvents on the emission properties, which is crucial for understanding solvatochromism—the change in color of a substance when dissolved in different solvents. univie.ac.at For benzoxadiazole derivatives, emission is often attributed to a π-π* transition with charge-transfer characteristics. univie.ac.attau.ac.il

Molecular Geometry Optimization and Conformational Analysis

Before calculating electronic properties, the molecule's most stable three-dimensional structure must be determined through geometry optimization. This process uses DFT to find the minimum energy conformation of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the methanol (-CH₂OH) group relative to the benzoxadiazole ring. Computational studies on the parent 2,1,3-benzoxadiazole have established its planar structure. Conformational analysis would explore the rotational barrier of the hydroxymethyl group to identify the most stable rotamer, which is essential for accurate subsequent electronic calculations.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is the workhorse method for studying excited states and simulating electronic absorption spectra (like UV-Vis) in molecules. acs.org

Characterization of Vertical Absorption Transitions (π-π* versus ICT)

TD-DFT calculations are performed on the optimized ground-state geometry to compute the vertical excitation energies, which correspond to the absorption of light. This allows for the simulation of the UV-Vis absorption spectrum. For chromophores based on the 2,1,3-benzoxadiazole core, the primary absorption band in the visible or near-UV region is typically assigned to the HOMO→LUMO transition. univie.ac.at

This transition is often characterized as a π-π transition, involving the excitation of an electron from a π bonding orbital to a π antibonding orbital. univie.ac.at In many donor-π-acceptor systems, including substituted benzoxadiazoles, this π-π* transition possesses significant Intramolecular Charge Transfer (ICT) character. univie.ac.attau.ac.il This means that upon excitation, there is a net movement of electron density from the electron-donating part of the molecule (the benzene ring and methanol substituent) to the electron-accepting part (the oxadiazole ring). The significant Stokes' shift (the difference between the absorption and emission maxima) observed in many benzoxadiazole derivatives is a hallmark of such ICT states. univie.ac.at TD-DFT analysis would precisely quantify the nature of this transition for this compound by examining the molecular orbitals involved in the excitation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational Thermochemistry

Computational thermochemistry utilizes theoretical methods to predict the thermodynamic properties of molecules. Density Functional Theory (DFT) is a prominent method for these calculations, providing reliable estimations of properties like heat of formation, enthalpy, entropy, and heat capacity. researchgate.netnih.gov

For instance, DFT calculations have been successfully employed to determine the heats of formation for novel benzofuroxan (a related N-oxide derivative) compounds, indicating that these are high-energy density materials. nih.govnih.gov Such calculations are crucial for assessing the stability and energy content of new compounds. The thermodynamic parameters for benzoxazole derivatives, a structurally similar class of compounds, have been calculated at different temperatures, providing data on their heat capacity, entropy, and enthalpy. researchgate.net

Table 1: Representative Theoretical Methods for Thermochemical Calculations

| Computational Method | Basis Set | Common Applications |

| Density Functional Theory (DFT) | 6-31+G(d,p), 6-311+G(2d,p) | Calculation of heat of formation, enthalpy, entropy, and geometric optimization. researchgate.net |

| Ab initio (e.g., MP2) | 6-31G*, 6-311G** | Structural calculations and comparison with DFT and experimental data. researchgate.net |

A computational study on the parent 2,1,3-benzoxadiazole molecule using various ab initio and DFT methods demonstrated that DFT methodologies, such as B3LYP, are often superior to RHF and MP2 methods for structural calculations when using a given basis set. researchgate.net These foundational calculations are the first step in determining more complex thermochemical properties.

Stereochemical Analysis and Isomerization Barriers

The stereochemistry of this compound is influenced by the rotational barrier of the hydroxymethyl (-CH2OH) group attached to the benzoxadiazole ring. While specific studies on the isomerization of this particular substituent are not detailed in the provided search results, research on related systems provides a framework for understanding these dynamics.

For example, the rotational energy barrier of a 2-(2′,6′-dihydroxyphenyl)benzoxazole derivative was determined to be 10.5 kcal/mol using variable-temperature NMR, which is a common experimental technique to probe such conformational changes. figshare.com Computational methods, particularly DFT, are frequently used to calculate the energy barriers associated with the rotation of substituent groups. mdpi.com In a study on N-benzhydrylformamides, DFT calculations at the M06-2X/6-311+G* level of theory were shown to accurately reproduce experimental rotational barriers. mdpi.com Such an approach could be applied to determine the rotational barrier of the hydroxymethyl group in this compound, which would define its conformational preferences.

The analysis of conformational polymorphs in a 2,1,3-benzoxadiazole derivative highlighted how different spatial arrangements are stabilized by various non-covalent interactions, such as hydrogen bonding and π-stacking. mdpi.com This underscores the importance of intermolecular forces in determining the solid-state structure and stereochemistry.

Advanced Computational Methods

Advanced computational methods are employed to gain deeper insights into the electronic structure, reactivity, and intermolecular interactions of 2,1,3-benzoxadiazole derivatives.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time, providing information on conformational stability and interactions with other molecules, such as proteins or solvents. nih.govpensoft.net This technique has been applied to investigate benzimidazole and benzothiazole derivatives as potential enzyme inhibitors, assessing the stability of ligand-protein complexes over simulation times of 100 nanoseconds. nih.gov Similar MD studies on benzoxazole derivatives have been used to understand binding modes and potential interactions with biological receptors. nih.gov

Quantum Chemistry Approaches for Specific Interactions: Several quantum chemical methods are used to analyze the nature of bonding and non-covalent interactions within and between molecules.

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM is a model that analyzes the topology of the electron density to define chemical bonds, atomic properties, and interatomic interactions. wikipedia.orgamercrystalassn.orgwiley.com It is a powerful tool for characterizing non-covalent interactions by locating bond critical points in the electron density. uni-rostock.deresearchgate.net

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a visualization technique based on the electron density and its derivatives. It helps to identify and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which are crucial for understanding molecular recognition and crystal packing. fgcu.eduresearchgate.net Studies on benzoxadiazole derivatives have used Hirshfeld surface analysis, a related method, to map and quantify intermolecular contacts, revealing the importance of π-hole interactions, carbonyl interactions, and π-stacking in the crystal structure. mdpi.comfgcu.edu

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): DFT is widely used to study the electronic properties of benzoxadiazole derivatives. researchgate.netmdpi.com Calculations of Frontier Molecular Orbitals (HOMO and LUMO) help to understand the chemical reactivity and electronic transitions of these molecules. nih.govresearchgate.netfrontiersin.org TD-DFT is specifically used to compute absorption and emission energies, providing insights into the photophysical properties of fluorogenic benzoxadiazole probes. frontiersin.orgnih.govresearchgate.netualberta.ca These calculations have been instrumental in designing new fluorescent materials and understanding their structure-property relationships. frontiersin.orgdntb.gov.ua

Table 2: Advanced Computational Methods and Their Applications

| Method | Application | Insights Gained |

| Molecular Dynamics (MD) | Simulating molecular motion over time. | Stability of conformations, protein-ligand binding stability. nih.govnih.gov |

| QTAIM | Analyzing electron density topology. | Characterization of chemical bonds and non-covalent interactions. wikipedia.orguni-rostock.de |

| NCI Analysis | Visualizing weak intermolecular interactions. | Identification of hydrogen bonds, π-stacking, and van der Waals forces. fgcu.eduresearchgate.net |

| TD-DFT | Calculating excited state properties. | Prediction of UV-Vis absorption and fluorescence emission spectra. ualberta.ca |

These advanced computational techniques provide a detailed picture of the molecular and electronic properties of 2,1,3-benzoxadiazole derivatives, which is essential for the rational design of new materials with specific functions.

Chemical Reactivity and Reaction Mechanisms

Reactions Involving the Hydroxymethyl Functional Group

The hydroxymethyl moiety (-CH₂OH) is the primary site for transformations analogous to those of primary benzylic alcohols. Its reactivity is influenced by the adjacent aromatic ring, which can stabilize reaction intermediates.

Oxidation Reactions

The primary alcohol of 2,1,3-Benzoxadiazol-5-ylmethanol can be selectively oxidized to the corresponding aldehyde, 2,1,3-benzoxadiazole-5-carbaldehyde. This transformation requires mild oxidizing agents to prevent overoxidation to a carboxylic acid. gordon.edumasterorganicchemistry.com

Pyridinium Chlorochromate (PCC): PCC is a well-established reagent for the selective oxidation of primary alcohols to aldehydes. gordon.edumasterorganicchemistry.com The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (DCM). The mechanism involves the formation of a chromate ester, followed by an elimination step where a proton from the benzylic carbon is removed, leading to the formation of the aldehyde and a reduced chromium species. rsc.orgorganicchemistrytutor.com

Activated Manganese Dioxide (MnO₂): Activated MnO₂ is a highly selective heterogeneous oxidant that is particularly effective for oxidizing allylic and benzylic alcohols. jove.comyoutube.commychemblog.com The reaction proceeds on the surface of the MnO₂ solid. The proposed mechanism involves the adsorption of the alcohol onto the MnO₂ surface, followed by a radical process that results in the formation of the aldehyde and manganese(II) oxide. jove.com This reagent's selectivity ensures that other functional groups not in allylic or benzylic positions remain unaffected. jove.com

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | 2,1,3-Benzoxadiazole-5-carbaldehyde | Mild and selective; avoids overoxidation to carboxylic acid. masterorganicchemistry.com |

| Activated Manganese Dioxide (MnO₂) | Hexane, CHCl₃, or CH₂Cl₂; reflux | 2,1,3-Benzoxadiazole-5-carbaldehyde | Highly selective for benzylic alcohols. jove.commychemblog.com |

Nucleophilic Substitution Reactions

The conversion of the hydroxymethyl group to other functionalities via nucleophilic substitution is a key reaction. The hydroxyl group (-OH) is a poor leaving group and must first be converted into a better one, such as water (by protonation) or a sulfonate ester. libretexts.org The benzylic position of the hydroxymethyl group can stabilize a carbocation, making the Sₙ1 pathway viable. However, as a primary alcohol, it is also sterically unhindered, allowing for an Sₙ2 mechanism. ucalgary.cakhanacademy.orgyoutube.com The operative mechanism is highly dependent on the reaction conditions.

Sₙ1 Mechanism: This pathway is favored under conditions that promote carbocation formation, such as the use of protic solvents (e.g., water, ethanol) and weakly basic nucleophiles. libretexts.orgreddit.com The reaction proceeds in two steps:

Protonation of the hydroxyl group by a strong acid (e.g., HBr), followed by the loss of a water molecule to form a resonance-stabilized benzylic carbocation.

Attack of the nucleophile (e.g., Br⁻) on the carbocation. Since the nucleophile can attack the planar carbocation from either face, this mechanism would lead to racemization if the carbon were a stereocenter.

Sₙ2 Mechanism: This mechanism is favored by strong nucleophiles and polar aprotic solvents (e.g., DMF, acetone). youtube.comreddit.com The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously. This process results in an inversion of stereochemistry at the reaction center. For instance, the alcohol can be converted to a tosylate, which is an excellent leaving group for subsequent Sₙ2 reactions.

| Mechanism | Favored By | Key Intermediate | Stereochemistry |

|---|---|---|---|

| Sₙ1 | Protic solvents, weak nucleophiles, acid catalysis. reddit.com | Resonance-stabilized benzylic carbocation. | Racemization (if chiral). |

| Sₙ2 | Aprotic solvents, strong nucleophiles, good leaving group (e.g., tosylate). reddit.com | Pentacoordinate transition state. | Inversion of configuration. |

Elimination and Dehydration Reactions

Elimination reactions of alcohols, known as dehydration, typically produce alkenes and require acid catalysis. study.comstudy.com The mechanism can be either E1 or E2, depending on the substrate and conditions. study.com

E1 Mechanism: Similar to the Sₙ1 pathway, the E1 mechanism involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water. youtube.com A weak base (often the solvent, like water) then removes a proton from an adjacent carbon (a β-hydrogen) to form the double bond. This mechanism is common for secondary and tertiary alcohols and is also plausible for benzylic alcohols due to the stability of the carbocation intermediate. youtube.comucalgary.ca

E2 Mechanism: This mechanism is a concerted, one-step process where a strong base removes a β-hydrogen at the same time the leaving group departs. It is more common for primary alcohols where the carbocation is unstable. study.com

For this compound, a standard intramolecular dehydration to form an alkene is not a feasible pathway. Such a reaction requires the removal of a hydrogen atom from an adjacent carbon (β-position). In this molecule, the only adjacent carbon is part of the aromatic ring. The removal of an aromatic proton and the formation of an exocyclic double bond would disrupt the stable aromatic system, making this process energetically highly unfavorable. Therefore, simple dehydration to an alkene does not readily occur.

Reactivity of the 2,1,3-Benzoxadiazole Ring System

The 2,1,3-benzoxadiazole ring is a π-deficient (electron-poor) heterocyclic system. This electronic nature deactivates the fused benzene ring towards electrophilic attack and simultaneously activates it for nucleophilic attack. nih.gov

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. minia.edu.egmasterorganicchemistry.com The reactivity of the ring is governed by the electronic properties of its substituents. The 2,1,3-benzoxadiazole moiety acts as a strong electron-withdrawing group, which significantly deactivates the benzene ring towards attack by electrophiles. nih.gov In contrast, the 5-(hydroxymethyl) substituent is a weak activating group and is ortho-, para-directing.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of aromatic rings that are substituted with strong electron-withdrawing groups. libretexts.orgnih.govlibretexts.org The electron-deficient nature of the 2,1,3-benzoxadiazole ring system makes its derivatives susceptible to this type of reaction, provided a good leaving group (such as a halide) is present on the ring. nih.govresearchgate.net

For a derivative like 4-halo-2,1,3-benzoxadiazol-5-ylmethanol, the electron-withdrawing benzoxadiazole ring would activate the halide at position 4 for substitution. The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing heterocyclic system.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The presence of the electron-withdrawing group is crucial for stabilizing the anionic intermediate, which is the rate-determining step of the reaction. libretexts.orglibretexts.org

Reactions with Organometallic Reagents (e.g., lithiation)

Detailed studies specifically documenting the reactions of this compound with organometallic reagents are limited. However, insights can be gleaned from the behavior of related heterocyclic systems. The primary consideration in such reactions is the potential for multiple reactive sites: the acidic proton of the hydroxyl group, the aromatic protons on the benzene ring, and the potential for coordination with the heteroatoms of the oxadiazole ring.

Challenges in Directed Lithiation:

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings, guided by a directing metalation group (DMG). In the case of this compound, the hydroxymethyl group, after deprotonation to an alkoxide, could potentially act as a DMG, directing lithiation to the C4 or C6 positions. However, studies on the analogous 2,1,3-benzothiadiazole (B189464) system have indicated that achieving selective substitution at the 5-position via ortho-metalation of a group at the 4-position can be challenging. This suggests that predictable and high-yielding directed lithiation of the 2,1,3-benzoxadiazole ring may also present synthetic hurdles.

The electron-deficient nature of the 2,1,3-benzoxadiazole ring system could also lead to competing nucleophilic addition of the organometallic reagent to the ring, rather than deprotonation. The precise outcome of such reactions would be highly dependent on the specific organometallic reagent used (e.g., n-butyllithium, Grignard reagents), the reaction conditions (temperature, solvent), and the presence of any activating or directing groups.

Hypothetical Reaction Pathways:

Based on general principles, the reaction of this compound with a strong organolithium reagent like n-butyllithium would likely proceed via initial deprotonation of the hydroxyl group. Subsequent lithiation of the aromatic ring, if it occurs, would be influenced by the directing effect of the resulting alkoxide and the inherent electronic properties of the benzoxadiazole ring.

| Organometallic Reagent | Potential Reaction Site(s) | Expected Product Type (Post-Quenching) | Controlling Factors |

| n-Butyllithium | Hydroxyl proton, Aromatic C-H | Hydroxymethyl derivative, Ring-substituted hydroxymethyl derivative | Stoichiometry of BuLi, Temperature, Solvent |

| Grignard Reagents (RMgX) | Hydroxyl proton | Magnesium alkoxide | Reactivity of the Grignard reagent |

General Mechanistic Studies (e.g., role as a model compound for reaction pathway elucidation)

The utility of a compound as a model for elucidating reaction pathways often stems from its well-defined structure and predictable reactivity, allowing for the systematic study of a particular reaction mechanism. While 2,1,3-benzoxadiazole derivatives are utilized in various mechanistic studies due to their unique electronic and photophysical properties, specific instances of this compound serving as a model compound for reaction pathway elucidation are not prominently reported in the literature.

Derivatives of 7-nitro-2,1,3-benzoxadiazole (NBD) have been employed to study the mechanism of action of potential anticancer drugs by acting as suicide inhibitors for glutathione (B108866) S-transferases. nih.gov These studies focus on the reactivity of the nitro-substituted benzoxadiazole core and its interaction with biological nucleophiles.

The 2,1,3-benzoxadiazole scaffold can be synthetically elaborated to create fluorescent probes, and mechanistic studies are often conducted to understand the basis of their sensing capabilities. However, these studies typically focus on the properties of the final, more complex molecule rather than using the parent this compound as a starting point for mechanistic investigation of a fundamental reaction type. The synthesis of such derivatives often involves functionalization at the 4 and 7 positions of the benzoxadiazole ring.

Derivatives and Structure Property Relationships

Design and Synthesis of Functionalized Benzoxadiazole Derivatives

The functionalization of the 2,1,3-benzoxadiazole core is a key strategy for tailoring its properties for specific applications, ranging from fluorescent probes to materials for organic electronics. The synthetic approaches are varied and allow for the introduction of a wide array of functional groups at different positions of the benzoxadiazole ring system.

A common synthetic pathway to 2,1,3-benzoxadiazole and its derivatives begins with the cyclization of 2-nitroaniline. This can be achieved using reagents like sodium hypochlorite in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) to form the N-oxide intermediate, which is subsequently reduced using triphenylphosphine (PPh₃) to yield the 2,1,3-benzoxadiazole core.

Further functionalization often involves halogenation, typically bromination at the 4- and 7-positions, to create versatile intermediates. These halogenated benzoxadiazoles serve as crucial building blocks for introducing various substituents through cross-coupling reactions. The Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a particularly powerful tool in this context. This reaction, catalyzed by palladium and copper complexes, enables the introduction of extended π-conjugated systems.

The design of these functionalized derivatives is often guided by the desired electronic and photophysical properties. For instance, the creation of molecules with donor-π-acceptor-π-donor (D-π-A-π-D) architectures is a prevalent strategy to achieve materials with strong intramolecular charge transfer (ICT) characteristics, leading to desirable fluorescence properties. In these designs, the electron-deficient 2,1,3-benzoxadiazole unit typically serves as the acceptor (A), while various electron-rich moieties are incorporated as donors (D), connected through π-conjugated linkers.

Impact of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of 2,1,3-benzoxadiazole derivatives are exquisitely sensitive to the nature and position of substituents on the aromatic ring. By strategically introducing different functional groups, researchers can fine-tune the absorption and emission wavelengths, quantum yields, and other key photophysical parameters.

Role of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the benzoxadiazole framework is a fundamental strategy for modulating its electronic structure. EDGs, such as alkoxy or amino groups, increase the electron density of the aromatic system, which generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. Conversely, EWGs, such as nitro or cyano groups, decrease the electron density, often resulting in a blue-shift (a shift to shorter wavelengths).

This principle is central to the design of "push-pull" systems, where an EDG and an EWG are present on the same conjugated molecule. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, where electron density moves from the donor to the acceptor part of the molecule. The 2,1,3-benzoxadiazole moiety itself is electron-deficient and often acts as the acceptor core. The strength of the donor and acceptor groups directly influences the energy of the ICT state and, consequently, the emission color.

| Substituent Type | Effect on Benzoxadiazole Core | Impact on Spectra |

| Electron-Donating Group (EDG) | Increases electron density | Red-shift (longer wavelength) |

| Electron-Withdrawing Group (EWG) | Decreases electron density | Blue-shift (shorter wavelength) |

Influence of Extended π-Conjugated Systems (e.g., D-π-A-π-D structures)